molecular formula C11H12O2 B13672843 Ethyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate

Ethyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate

Cat. No.: B13672843
M. Wt: 176.21 g/mol
InChI Key: DWNRFEPNQISDPC-UHFFFAOYSA-N
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Description

Ethyl bicyclo[420]octa-1,3,5-triene-3-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds within the bicyclic structure.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully saturated bicyclic compounds.

Scientific Research Applications

Ethyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for biological pathways.

    Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ethyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades, where the compound influences cellular responses by altering the activity of key proteins.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5-triene: A structurally similar compound without the ethyl carboxylate group.

    Benzocyclobutene: Another bicyclic compound with a different ring structure.

    Ethyl benzocyclobutene-3-carboxylate: A compound with a similar functional group but different ring system.

Uniqueness

Ethyl bicyclo[420]octa-1,3,5-triene-3-carboxylate is unique due to its specific bicyclic structure combined with the ethyl carboxylate group

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

ethyl bicyclo[4.2.0]octa-1(6),2,4-triene-3-carboxylate

InChI

InChI=1S/C11H12O2/c1-2-13-11(12)10-6-4-8-3-5-9(8)7-10/h4,6-7H,2-3,5H2,1H3

InChI Key

DWNRFEPNQISDPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(CC2)C=C1

Origin of Product

United States

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